molecular formula C21H21IN2O4S B10900005 (2Z,5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10900005
M. Wt: 524.4 g/mol
InChI Key: LIWFVKYDXYVJET-RVNILFKFSA-N
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Description

5-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes an iodo-substituted aromatic ring, methoxy groups, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with 3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

5-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern and the presence of both iodo and methoxy groups on the aromatic ring

Properties

Molecular Formula

C21H21IN2O4S

Molecular Weight

524.4 g/mol

IUPAC Name

(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21IN2O4S/c1-26-10-9-24-20(25)18(29-21(24)23-15-7-5-4-6-8-15)13-14-11-16(22)19(28-3)17(12-14)27-2/h4-8,11-13H,9-10H2,1-3H3/b18-13+,23-21?

InChI Key

LIWFVKYDXYVJET-RVNILFKFSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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